molecular formula C17H15FN2O5 B12788175 Anhydro nucleoside CAS No. 132776-19-3

Anhydro nucleoside

Cat. No.: B12788175
CAS No.: 132776-19-3
M. Wt: 346.31 g/mol
InChI Key: UMDFLFHAXYPYQN-UKTARXLSSA-N
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Description

Anhydro nucleosides are a class of nucleoside analogs characterized by the absence of a hydroxyl group at the anomeric carbon.

Chemical Reactions Analysis

Types of Reactions: Anhydro nucleosides undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified nucleosides with altered sugar moieties or nucleobases, which can exhibit enhanced biological activity .

Mechanism of Action

The mechanism of action of anhydro nucleosides involves their incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. They can also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and ribonucleotide reductase . These actions result in the inhibition of cellular division and viral replication .

Comparison with Similar Compounds

  • Ribose-based nucleosides
  • 4’-Thionucleosides
  • Cyclonucleosides

Comparison: Anhydro nucleosides are unique due to the absence of a hydroxyl group at the anomeric carbon, which imparts distinct chemical and biological properties. Compared to ribose-based nucleosides, anhydro nucleosides exhibit increased stability and resistance to enzymatic degradation . Additionally, their structural modifications can enhance their binding affinity to molecular targets, making them valuable in therapeutic applications .

Properties

CAS No.

132776-19-3

Molecular Formula

C17H15FN2O5

Molecular Weight

346.31 g/mol

IUPAC Name

[(1R,9S,10R,12S)-12-fluoro-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate

InChI

InChI=1S/C17H15FN2O5/c1-9-7-20-15-12(18)13(25-17(20)19-14(9)21)11(24-15)8-23-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3/t11-,12+,13+,15-/m1/s1

InChI Key

UMDFLFHAXYPYQN-UKTARXLSSA-N

Isomeric SMILES

CC1=CN2[C@H]3[C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F

Canonical SMILES

CC1=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F

Origin of Product

United States

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